DPP‑4 Inhibitory Potency – 5‑Hydroxysaxagliptin Delivers ~50% of Saxagliptin’s Potency, Outperforming Sitagliptin and Vildagliptin
5‑Hydroxysaxagliptin inhibits human recombinant DPP‑4 with a Ki of 2.6 nM, approximately half the potency of saxagliptin (Ki = 1.3 nM) but 5‑fold and 7‑fold more potent than vildagliptin (Ki = 13 nM) and sitagliptin (Ki = 18 nM), respectively, as measured under identical in vitro conditions [1]. This intermediate potency level positions the metabolite as a distinct pharmacological tool for dissecting the relative contributions of parent and metabolite to overall DPP‑4 inhibition in vivo.
| Evidence Dimension | DPP‑4 inhibitory potency (Ki, human recombinant enzyme, 37°C) |
|---|---|
| Target Compound Data | Ki = 2.6 nM |
| Comparator Or Baseline | Saxagliptin Ki = 1.3 nM; Vildagliptin Ki = 13 nM; Sitagliptin Ki = 18 nM |
| Quantified Difference | 2× less potent than saxagliptin; 5× more potent than vildagliptin; 7× more potent than sitagliptin |
| Conditions | Human recombinant DPP‑4, 37°C, competitive inhibition assay (Wang et al., 2012) |
Why This Matters
Procurement of the authentic metabolite rather than substituting with parent or other gliptin standards ensures accurate enzyme inhibition data, critical for SAR studies and PK‑PD modeling of saxagliptin.
- [1] Wang A, Dorso C, Kopcho L, et al. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacol. 2012;12:2. doi:10.1186/1471-2210-12-2 View Source
